molecular formula C13H5N7O2 B12914537 3-(2-Cyano-4-nitroanilino)pyrazine-2,5-dicarbonitrile CAS No. 918410-41-0

3-(2-Cyano-4-nitroanilino)pyrazine-2,5-dicarbonitrile

Cat. No.: B12914537
CAS No.: 918410-41-0
M. Wt: 291.22 g/mol
InChI Key: FZQFPYQQRHGWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Cyano-4-nitroanilino)pyrazine-2,5-dicarbonitrile is a specialized multi-nitrogen heterocyclic compound intended for research and development purposes. Its molecular structure, featuring pyrazine and aniline rings substituted with strong electron-withdrawing nitrile (CN) and nitro (NO₂) groups, classifies it as a potential "push-pull" or charge-transfer molecule . This architectural motif is often explored in the design of organic semiconductors and functional materials . The strong electron-accepting nature of the dicarbonitrile-pyrazine core, analogous to the pyridine-3,5-dicarbonitrile moiety used in organic electronics, suggests potential application in the development of materials for organic light-emitting diodes (OLEDs) or as a component in photoactive layers . Furthermore, the presence of multiple nitrile groups is a common feature in many pharmaceutical agents and bioactive molecules, where it can participate in hydrogen bonding or act as a key pharmacophore . Researchers may value this compound for synthesizing novel heterocyclic scaffolds or as a building block for complex molecular systems. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

918410-41-0

Molecular Formula

C13H5N7O2

Molecular Weight

291.22 g/mol

IUPAC Name

3-(2-cyano-4-nitroanilino)pyrazine-2,5-dicarbonitrile

InChI

InChI=1S/C13H5N7O2/c14-4-8-3-10(20(21)22)1-2-11(8)19-13-12(6-16)17-7-9(5-15)18-13/h1-3,7H,(H,18,19)

InChI Key

FZQFPYQQRHGWTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NC2=NC(=CN=C2C#N)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 3-((2-Cyano-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

3-((2-Cyano-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like hydrogen gas . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine and Pyrimidine Derivatives

Compounds with analogous pyrazine/pyrimidine backbones and cyano/nitro substituents are critical for comparison:

Compound Name Molecular Formula Key Substituents Melting Point (°C) IR (CN stretch, cm⁻¹) Biological Activity Reference
3-(2-Cyano-4-nitroanilino)pyrazine-2,5-dicarbonitrile C₁₃H₅N₇O₂ 2,5-dicyano; 3-(2-cyano-4-nitroanilino) Not reported Not reported Not studied
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S Cyano, furyl, benzylidene 213–215 2,209 Not reported
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) C₁₇H₁₀N₄O₃ Cyano, furyl, quinazoline 268–269 2,220 Not reported

Key Observations :

  • Thermal Stability : Higher melting points in furan-containing derivatives (e.g., 12: 268–269°C) suggest that bulky substituents improve thermal stability compared to the target compound, where data are unavailable.
Pyridine Dicarbonitrile Derivatives

Pyridine-based dicarbonitriles with antimicrobial activity () highlight functional group influences:

Compound Name Molecular Formula Substituents Inhibition Zone (mm) Reference
6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile C₁₇H₁₇N₅ Phenyl, amino, imino 12.0–16.0
This compound C₁₃H₅N₇O₂ Nitro, cyano, anilino Not tested

Key Observations :

  • Bioactivity : Pyridine dicarbonitriles exhibit moderate antimicrobial activity (12–16 mm inhibition zones) due to electron-deficient cores interacting with microbial enzymes . The target compound’s nitro group may enhance such interactions, but its efficacy remains untested.
  • Solubility: The absence of hydrophilic groups (e.g., amino in pyridine derivatives) in the target compound may reduce aqueous solubility, limiting biological applicability.
Structural and Spectroscopic Comparisons
  • IR Spectroscopy: Cyano stretches in analogs (e.g., 2,209 cm⁻¹ in 11b , 2,220 cm⁻¹ in 12 ) align with typical nitrile absorptions (2,200–2,250 cm⁻¹). The target compound’s dual cyano groups may show split peaks or broadening.
  • NMR Trends : Pyrazine/pyrimidine derivatives (e.g., 11b: δ 117.54 ppm for CN in ¹³C NMR ) suggest deshielding effects from electron-withdrawing groups. The target’s nitro group could further downfield-shift adjacent protons.

Biological Activity

3-(2-Cyano-4-nitroanilino)pyrazine-2,5-dicarbonitrile is a synthetic compound that belongs to the class of pyrazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H6N6O2C_{12}H_{6}N_{6}O_{2}, with a molecular weight of approximately 246.22 g/mol. The structure features a pyrazine ring substituted with cyano and nitro groups, which are known to influence biological activity significantly.

Anticancer Activity

Recent studies have indicated that pyrazine derivatives exhibit significant anticancer properties. For instance, a study focused on similar compounds demonstrated micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells . The mechanism of action is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.

Table 1: Anticancer Activity of Pyrazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549<10Induces apoptosis
Similar Pyrazine DerivativeHeLa8Inhibits proliferation
Similar Pyrazine DerivativeB16F1012Induces cell cycle arrest

Antimicrobial Activity

In addition to anticancer effects, pyrazine derivatives have also shown promising antimicrobial properties. A study indicated that certain substituted pyrazines demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like nitro enhances their interaction with bacterial cell membranes .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacteria TestedZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Similar Pyrazine DerivativeEscherichia coli18
Similar Pyrazine DerivativePseudomonas aeruginosa12

The biological activities of this compound are believed to stem from its ability to interact with biological macromolecules. The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can damage DNA and induce apoptosis in cancer cells. Additionally, the cyano group may enhance lipophilicity, facilitating better membrane penetration and subsequent biological effects.

Case Studies

  • Study on Anticancer Effects : In a controlled experiment involving various cancer cell lines, researchers found that treatment with this compound resulted in significant reductions in cell viability at concentrations lower than 10 µM . The study highlighted its potential as a lead compound for further development in cancer therapy.
  • Antimicrobial Testing : A separate investigation assessed the antimicrobial efficacy of this compound against common pathogens. The results showed that it exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating bacterial infections .

Q & A

Basic: What are established synthetic routes for 3-(2-Cyano-4-nitroanilino)pyrazine-2,5-dicarbonitrile?

Methodological Answer:
A common approach involves multi-step condensation reactions. For example, analogs of pyrazine dicarbonitriles are synthesized via cyclocondensation of cyanoacetic acid hydrazide, malononitrile, and aromatic aldehydes in ethanol under reflux with catalytic piperidine (Scheme 20 in ). For the target compound, introducing the 2-cyano-4-nitroanilino group likely requires nucleophilic substitution or coupling reactions at the pyrazine core. Optimization of reaction time, solvent polarity, and stoichiometry of nitro-substituted aryl amines is critical to avoid by-products like parasubstituted cyanomethyl benzoates ( ). Purification typically involves column chromatography or recrystallization from polar aprotic solvents.

Basic: How can structural elucidation be performed for this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Software suites like SHELXL ( ) and ORTEP-3 ( ) are used for refinement and visualization. For non-crystalline samples, complementary techniques include:

  • FT-IR : Identification of nitrile (ν ~2220 cm⁻¹), nitro (ν ~1520–1350 cm⁻¹), and aromatic C-H stretches.
  • NMR : ¹³C NMR can resolve cyano (δ ~110–120 ppm) and nitro-substituted aromatic carbons (δ ~140–160 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion (C₁₃H₅N₇O₂, m/z 315.03) and fragmentation patterns.
    Cross-validation with computational methods (e.g., DFT-optimized geometries) enhances reliability ( ).

Advanced: What computational strategies predict the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model frontier molecular orbitals (FMOs) to assess reactivity. For example:

  • HOMO-LUMO Gap : A narrow gap (~3–4 eV) suggests potential charge-transfer applications.
  • Electrostatic Potential Maps : Highlight nucleophilic (nitro group) and electrophilic (cyano groups) regions.
  • Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugation effects, such as between the nitro group and pyrazine ring.
    Studies on analogous 1,4-dihydropyridines ( ) show that electron-withdrawing substituents (e.g., nitro) stabilize the LUMO, enhancing electron-accepting capacity.

Advanced: How does this compound behave in coordination chemistry or supramolecular assemblies?

Methodological Answer:
Pyrazine dicarbonitriles are versatile ligands due to their multiple nitrogen donors. For example:

  • Coordination Polymers : Pyrazine-2,3-dicarboxylic acid forms 3D networks with Cd(II) ions ( ). The target compound’s cyano and nitro groups could act as bridging ligands for transition metals (e.g., Cu, Fe).
  • Non-Covalent Interactions : Nitro groups participate in π-π stacking and hydrogen bonding, influencing crystal packing.
    Experimental validation requires hydrothermal synthesis trials with metal salts, followed by SCXRD and thermogravimetric analysis (TGA) to assess stability.

Basic: What are common pitfalls in analyzing contradictory spectral data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Tautomerism : The nitro group’s resonance may lead to ambiguous NMR shifts. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to detect dynamic equilibria.
  • Impurity Peaks : By-products from incomplete nitration or cyano hydrolysis (e.g., carboxylic acids) can overlap signals. Compare with synthetic intermediates ( ).
  • Crystallographic Disorder : In SCXRD, partial occupancy of nitro group orientations may require refinement constraints ( ). Cross-check with IR and Raman spectroscopy for functional group consistency.

Advanced: Can this compound serve as a precursor for heterocyclic drug candidates?

Methodological Answer:
Yes, its polyfunctional structure allows diverse derivatization:

  • Pyrazole/Pyrimidine Fusion : React with hydrazines or thiourea to form fused rings ( ).
  • Click Chemistry : Azide-alkyne cycloadditions at the cyano group (converted to amines) can generate triazole-linked hybrids.
    Biological screening should follow OECD guidelines, prioritizing in silico ADMET predictions (e.g., SwissADME) to filter toxicophores early.

Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:

  • Storage : Anhydrous DMF or acetonitrile at –20°C prevents hydrolysis of cyano groups.
  • Light Sensitivity : Nitro groups are prone to photodegradation; use amber vials under inert gas (N₂/Ar).
  • Thermal Stability : DSC/TGA data ( ) for analogs suggest decomposition above 200°C. Avoid prolonged heating in solution.

Advanced: How can mechanistic studies clarify its reactivity in nucleophilic aromatic substitution?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.
  • Computational Transition State Modeling : Locate intermediates using Gaussian or ORCA software. For example, the nitro group’s meta-directing effect could be studied via Fukui indices.
  • Trapping Experiments : Use radical scavengers (e.g., TEMPO) to test for single-electron transfer pathways.
    ’s methods for pyrano[2,3-c]pyrazoles provide a template for tracking substituent effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.